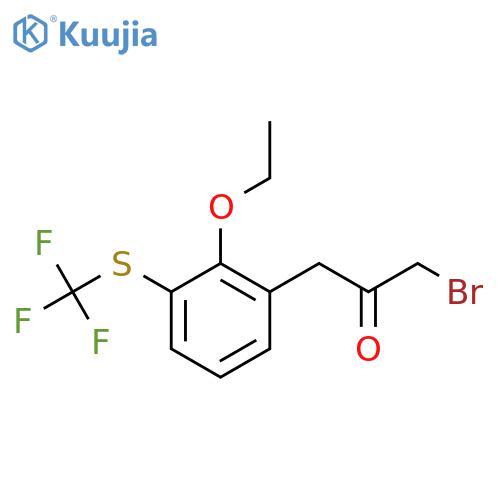Cas no 1806675-50-2 (1-Bromo-3-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one)

1806675-50-2 structure
商品名:1-Bromo-3-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one
CAS番号:1806675-50-2
MF:C12H12BrF3O2S
メガワット:357.186692237854
CID:4793259
1-Bromo-3-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one 化学的及び物理的性質
名前と識別子
-
- 1-Bromo-3-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one
-
- インチ: 1S/C12H12BrF3O2S/c1-2-18-11-8(6-9(17)7-13)4-3-5-10(11)19-12(14,15)16/h3-5H,2,6-7H2,1H3
- InChIKey: LFHBBUWFNXIIBV-UHFFFAOYSA-N
- ほほえんだ: BrCC(CC1C=CC=C(C=1OCC)SC(F)(F)F)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 299
- トポロジー分子極性表面積: 51.6
- 疎水性パラメータ計算基準値(XlogP): 4.4
1-Bromo-3-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013025010-250mg |
1-Bromo-3-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one |
1806675-50-2 | 97% | 250mg |
504.00 USD | 2021-05-31 | |
| Alichem | A013025010-500mg |
1-Bromo-3-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one |
1806675-50-2 | 97% | 500mg |
823.15 USD | 2021-05-31 | |
| Alichem | A013025010-1g |
1-Bromo-3-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one |
1806675-50-2 | 97% | 1g |
1,519.80 USD | 2021-05-31 |
1-Bromo-3-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one 関連文献
-
May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123
-
2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
1806675-50-2 (1-Bromo-3-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one) 関連製品
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 4964-69-6(5-Chloroquinaldine)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
